molecular formula C22H22BrN3OS B3299552 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide CAS No. 899913-04-3

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B3299552
CAS No.: 899913-04-3
M. Wt: 456.4 g/mol
InChI Key: YAMNDDSHBHJVCE-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by thiolation and acylation steps to introduce the sulfanyl and acetamide groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
  • 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

What sets 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide apart from similar compounds is its specific spirocyclic structure and the presence of both bromophenyl and sulfanyl groups.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c23-17-11-9-16(10-12-17)20-21(26-22(25-20)13-5-2-6-14-22)28-15-19(27)24-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMNDDSHBHJVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide

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